Cas no 2649084-82-0 (1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene)

1,3-Difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene is a fluorinated aromatic isocyanate compound characterized by its reactive isocyanate functional group and methoxy substitution. The presence of fluorine atoms enhances its electron-withdrawing properties, making it useful in specialized organic synthesis, particularly in the development of high-performance polymers, coatings, and adhesives. The isocyanate group enables cross-linking reactions with polyols or amines, contributing to the formation of durable polyurethane or polyurea materials. Its structural features, including the methoxy group, may influence solubility and reactivity, offering tailored performance in advanced material applications. This compound is suited for research and industrial applications requiring precise functionalization and enhanced chemical stability.
1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene structure
2649084-82-0 structure
Product name:1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene
CAS No:2649084-82-0
MF:C10H9F2NO2
MW:213.180769681931
CID:5911531
PubChem ID:165857094

1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene
    • EN300-1772941
    • 2649084-82-0
    • Inchi: 1S/C10H9F2NO2/c1-6(13-5-14)10-8(11)3-7(15-2)4-9(10)12/h3-4,6H,1-2H3
    • InChI Key: AETWBVGDGUBDEO-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1C(C)N=C=O)F)OC

Computed Properties

  • Exact Mass: 213.06013485g/mol
  • Monoisotopic Mass: 213.06013485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 38.7Ų

1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1772941-0.5g
1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene
2649084-82-0
0.5g
$987.0 2023-09-20
Enamine
EN300-1772941-5.0g
1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene
2649084-82-0
5g
$2981.0 2023-06-03
Enamine
EN300-1772941-1.0g
1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene
2649084-82-0
1g
$1029.0 2023-06-03
Enamine
EN300-1772941-10.0g
1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene
2649084-82-0
10g
$4421.0 2023-06-03
Enamine
EN300-1772941-0.05g
1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene
2649084-82-0
0.05g
$864.0 2023-09-20
Enamine
EN300-1772941-0.25g
1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene
2649084-82-0
0.25g
$946.0 2023-09-20
Enamine
EN300-1772941-5g
1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene
2649084-82-0
5g
$2981.0 2023-09-20
Enamine
EN300-1772941-10g
1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene
2649084-82-0
10g
$4421.0 2023-09-20
Enamine
EN300-1772941-0.1g
1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene
2649084-82-0
0.1g
$904.0 2023-09-20
Enamine
EN300-1772941-2.5g
1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene
2649084-82-0
2.5g
$2014.0 2023-09-20

Additional information on 1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene

Research Brief on 1,3-Difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene (CAS: 2649084-82-0)

1,3-Difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene (CAS: 2649084-82-0) is a specialized aromatic isocyanate compound that has recently gained attention in chemical biology and pharmaceutical research. This molecule features a unique combination of fluorine substitutions, methoxy group, and reactive isocyanate functionality, making it a valuable building block for drug discovery and material science applications. Recent studies have explored its potential as a key intermediate in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors and targeted covalent inhibitors.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene as a precursor for developing novel Bruton's tyrosine kinase (BTK) inhibitors. The isocyanate group allowed for efficient conjugation with various amine-containing pharmacophores, while the fluorine substitutions and methoxy group contributed to optimal pharmacokinetic properties. The resulting compounds demonstrated improved target binding affinity and selectivity compared to previous generations of inhibitors.

Another significant application was reported in ACS Chemical Biology, where this compound served as a critical intermediate in the synthesis of fluorescent probes for protein labeling. The researchers took advantage of the isocyanate's reactivity with nucleophiles to create covalent labeling reagents that could specifically target cysteine residues in proteins. The fluorine atoms in the aromatic ring were found to enhance the probes' cell permeability and metabolic stability.

The compound's safety profile and synthetic accessibility have also been subjects of recent investigations. A 2024 study in Organic Process Research & Development detailed an optimized large-scale synthesis route for 1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene, achieving >90% yield with excellent purity. The process addressed previous challenges in controlling the reactivity of the isocyanate group during purification steps.

Emerging research suggests potential applications of this compound in PROTAC (proteolysis-targeting chimera) development. Its structural features make it suitable for linker construction between E3 ligase ligands and target protein binders. Preliminary results presented at the 2024 American Chemical Society meeting showed promising degradation efficiency when incorporated into PROTAC molecules targeting estrogen receptors.

Future research directions for 1,3-difluoro-2-(1-isocyanatoethyl)-5-methoxybenzene include exploration of its utility in antibody-drug conjugates (ADCs) and further optimization of its derivatives for improved drug-like properties. The compound's versatility and unique chemical features position it as an important tool in modern medicinal chemistry and chemical biology research.

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